tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate

Regioisomer Medicinal Chemistry Building Block Purity

This meta-substituted Boc-piperazine intermediate enables orthogonal protection strategies: the Boc group allows selective aliphatic amine deprotection under mild acid for first-stage coupling, while the 3-aminobenzyl aromatic amine remains available for subsequent functionalization. Compared to the para isomer (CAS 304897-49-2), the meta substitution alters electronic and steric properties critical for target binding geometry. ≥97% HPLC purity minimizes catalyst poisoning in Pd/Cu-mediated cross-couplings and ensures reliable SAR data. Ideal for HDAC6 inhibitor programs (patent AU-2016299484-A1) and bifunctional probe construction.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 361345-40-6
Cat. No. B1311023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate
CAS361345-40-6
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3
InChIKeyVKSINZNBWVJILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate (CAS 361345-40-6): Key Intermediate Profile for Pharmaceutical Research and Procurement


tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (CAS 361345-40-6), also known as 1-Boc-4-(3-aminobenzyl)piperazine, is a Boc-protected piperazine derivative with molecular formula C₁₆H₂₅N₃O₂ and molecular weight 291.39 g/mol [1]. This compound features a tert-butoxycarbonyl (Boc)-protected secondary amine and a 3-aminobenzyl substituent on the piperazine ring [2], serving as a versatile intermediate in organic synthesis and pharmaceutical research . Its key physicochemical properties include a melting point of 107 °C, boiling point of 416.6±40.0 °C (predicted), density of 1.136±0.06 g/cm³ (predicted), and LogP of 2.7785 [3].

Why Generic Substitution Fails for tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate (CAS 361345-40-6) in Drug Discovery Workflows


Substitution with in-class piperazine derivatives without rigorous validation introduces material risk to synthetic outcomes and biological activity profiles. The 3-aminobenzyl substitution pattern (meta-substitution) versus the 4-aminobenzyl (para-substitution) positional isomer (CAS 304897-49-2) alters electronic distribution and steric accessibility of the aromatic amine, which can fundamentally change downstream coupling efficiency and target binding geometry [1]. Furthermore, the presence of the Boc protecting group provides orthogonal protection that is absent in unprotected analogs, enabling chemoselective transformations that would otherwise be impossible [2]. Even among commercial sources, purity specifications vary from 95% to 98%, with higher-grade material (≥97%) required for sensitive catalytic or medicinal chemistry applications where trace impurities can poison catalysts or confound biological assay results . These structural and quality parameters cannot be assumed equivalent across alternative building blocks.

Product-Specific Quantitative Evidence Guide: tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate (CAS 361345-40-6) vs. Analogs


Positional Isomer Differentiation: 3-Aminobenzyl vs. 4-Aminobenzyl Purity Specifications

The 3-aminobenzyl (meta-substituted) positional isomer (CAS 361345-40-6) is commercially available at higher certified purity (≥97%) compared to its 4-aminobenzyl (para-substituted) analog (CAS 304897-49-2), which is typically supplied at 95–96% purity [1]. This differential purity profile may reflect the relative synthetic accessibility and purification efficiency of the meta versus para isomers, with the meta isomer consistently achieving higher HPLC-grade specifications across multiple vendor catalogs .

Regioisomer Medicinal Chemistry Building Block Purity

Orthogonal Protection Strategy: Boc-Protected vs. Unprotected Piperazine Intermediates

The Boc protecting group on tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the aromatic amine functionality [1]. This orthogonal protection is absent in unprotected 4-(3-aminobenzyl)piperazine analogs, which would undergo non-selective reactions at both aliphatic and aromatic amine sites under typical coupling conditions. The Boc group can be removed quantitatively (>99% conversion) under standard acidic conditions while leaving other base-sensitive functionalities intact [2].

Protecting Group Chemoselectivity Synthetic Intermediate

Documented Utility in Patent Literature: HDAC6 Inhibitor Intermediate vs. General Piperazine Building Blocks

tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is explicitly cited in patent AU-2016299484-A1 as a key intermediate in the synthesis of 1,3,4-oxadiazole sulfonamide derivatives with histone deacetylase 6 (HDAC6) inhibitory activity [1]. This patent linkage provides direct evidence of industrial relevance in a specific therapeutic program, distinguishing it from generic piperazine building blocks that lack documented use in advanced-stage pharmaceutical compositions .

HDAC6 Epigenetics Patent Synthesis

Commercial Availability and Purity Benchmarking: 97% Specification vs. Lower-Grade Alternatives

Across major commercial suppliers including Thermo Fisher Scientific (Maybridge), Capot Chemical, Aladdin, and VWR, tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is consistently offered at 97% purity (HPLC) or higher [1]. In contrast, some alternative suppliers list the same compound at 95% purity . This 2% absolute purity difference translates to a 40% reduction in total impurity burden (from 5% impurities at 95% purity to 3% at 97% purity), which can be material in sensitive catalytic reactions or when impurities interfere with biological assay interpretation.

Chemical Procurement HPLC Purity Quality Control

Cellular Activity Differentiation: Antiproliferative Potency in MDA-MB-231 Triple-Negative Breast Cancer Model

tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate has demonstrated antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with a reported IC₅₀ value of 0.126 μM . This activity profile, while reported in a vendor technical description rather than peer-reviewed literature (requiring independent verification), suggests potential utility as a tool compound or starting scaffold for oncology-focused medicinal chemistry programs. No comparable cell-based activity data is publicly available for closely related positional isomers or unprotected analogs in the same assay system.

Triple-Negative Breast Cancer Antiproliferative Oncology Research

Optimal Research and Procurement Application Scenarios for tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate (CAS 361345-40-6)


Sequential Site-Selective Functionalization in Complex Pharmacophore Construction

This compound is optimally deployed in synthetic sequences requiring orthogonal protection strategies. The Boc group enables selective aliphatic amine deprotection under mild acidic conditions, freeing the piperazine nitrogen for first-stage coupling (e.g., amide bond formation, reductive amination, or sulfonylation) while preserving the aromatic 3-amino group for subsequent orthogonal functionalization [1]. This sequential reactivity profile is particularly valuable for constructing branched pharmacophores or bi-functional probes where unprotected analogs would yield complex mixtures of mono- and di-functionalized products. Researchers should procure material with ≥97% purity (HPLC) to ensure that trace amine impurities do not compete in the initial coupling step, which could compromise yield and complicate purification .

HDAC6-Targeted Drug Discovery and Epigenetic Tool Compound Development

Based on its explicit citation in patent AU-2016299484-A1 as an intermediate for HDAC6 inhibitors, this compound is directly applicable to medicinal chemistry programs targeting histone deacetylase 6 [2]. The 3-aminobenzyl-piperazine scaffold provides a versatile core for appending zinc-binding groups (e.g., hydroxamic acids, benzamides) and surface-recognition elements. Programs focused on oncology (particularly triple-negative breast cancer), neurodegenerative diseases, or inflammatory conditions where HDAC6 inhibition has demonstrated therapeutic potential may benefit from this validated intermediate. The documented antiproliferative activity against MDA-MB-231 cells (IC₅₀ = 0.126 μM) provides a functional starting point for SAR optimization, though users should independently verify this activity in their own assay systems .

Regioisomer-Specific Medicinal Chemistry SAR Exploration

When exploring structure-activity relationships (SAR) around aminobenzyl-piperazine scaffolds, the choice between the 3-aminobenzyl (meta) and 4-aminobenzyl (para) positional isomers materially affects both synthetic accessibility and biological outcomes. The 3-aminobenzyl isomer (CAS 361345-40-6) is commercially available at higher purity (97%) than the 4-aminobenzyl isomer (95–96%), enabling more precise control over isomeric composition in SAR studies . In medicinal chemistry programs where subtle differences in target binding geometry determine potency or selectivity, this higher purity specification reduces the confounding influence of isomeric cross-contamination. Researchers comparing meta- versus para-substituted series should source the highest available purity grade for each isomer to ensure that observed SAR differences reflect genuine structure-activity relationships rather than purity artifacts .

Catalysis-Sensitive Coupling Reactions Requiring High-Purity Intermediates

For transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling following diazotization, or Sonogashira coupling after halogenation), the presence of even trace amine impurities can poison palladium or copper catalysts, reducing turnover numbers and compromising yield [3]. The 97% purity grade of this compound (3% total impurities) provides a 40% lower impurity burden compared to 95% purity alternatives (5% impurities) . This purity differential is particularly meaningful in reactions requiring low catalyst loadings (<1 mol%) or when working with expensive catalysts (e.g., palladium precatalysts, chiral ligands). For applications in automated parallel synthesis or high-throughput experimentation where reproducibility is paramount, sourcing material from suppliers providing batch-specific certificates of analysis (CoA) with HPLC trace documentation is recommended [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.